

Crystal Structure of 2-Bromo-5-(trifluoromethyl)aniline: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-(trifluoromethyl)aniline

Cat. No.: B1265768

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available information on the crystal structure and X-ray diffraction of **2-Bromo-5-(trifluoromethyl)aniline**. This compound is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its three-dimensional structure crucial for rational drug design and structure-activity relationship (SAR) studies.

Summary of Available Data

2-Bromo-5-(trifluoromethyl)aniline, with the chemical formula $C_7H_5BrF_3N$, is a solid at room temperature. While a specific entry in the Cambridge Structural Database (CSD) with the reference code 1838794 suggests that the crystal structure has been determined, the primary publication detailing this analysis is not publicly accessible through standard search methodologies. Consequently, a comprehensive summary of the quantitative crystallographic data, including unit cell parameters, bond lengths, and bond angles, cannot be provided at this time.

General properties of **2-Bromo-5-(trifluoromethyl)aniline** are summarized in the table below:

Property	Value
Chemical Formula	C ₇ H ₅ BrF ₃ N
Molecular Weight	240.02 g/mol
CAS Number	454-79-5
Appearance	Liquid
Density	1.675 g/mL at 25 °C
Refractive Index	n _{20/D} 1.522

Experimental Protocols: A General Approach

While the specific experimental details for the crystallization and X-ray diffraction of **2-Bromo-5-(trifluoromethyl)aniline** are not available, a general workflow for such an analysis is presented below. This serves as a standard procedural outline for researchers seeking to determine the crystal structure of similar small organic molecules.

Crystallization

The initial and often most critical step is the growth of high-quality single crystals suitable for X-ray diffraction. For a compound like **2-Bromo-5-(trifluoromethyl)aniline**, which is a liquid at room temperature, crystallization would typically be attempted at sub-ambient temperatures. Common techniques include:

- **Slow Evaporation:** A solution of the compound in a suitable solvent (e.g., hexane, ethanol, or a mixture of solvents) is allowed to evaporate slowly at a controlled temperature.
- **Vapor Diffusion:** A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution can induce crystallization.
- **Cooling Crystallization:** A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

X-ray Diffraction Data Collection and Structure Refinement

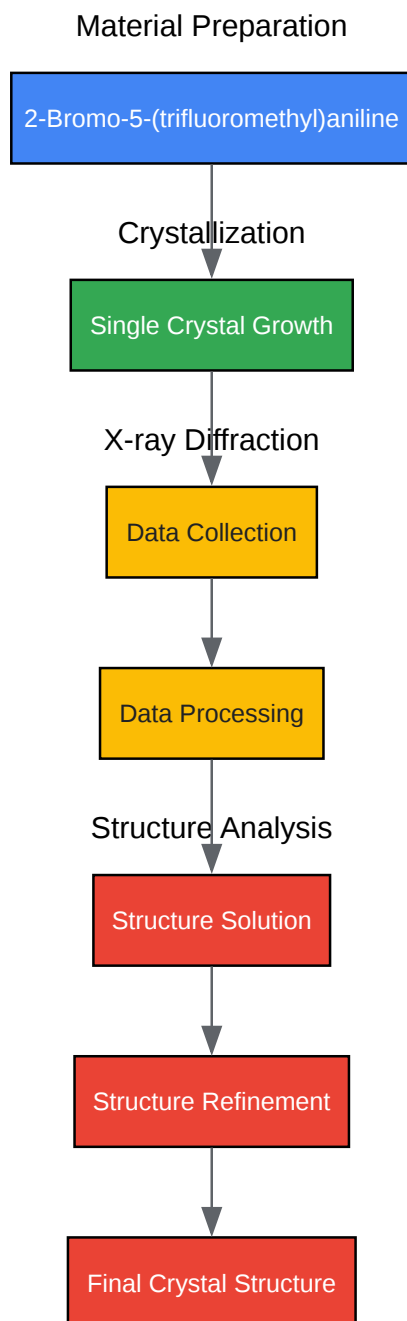
Once suitable crystals are obtained, the following steps are generally performed:

- **Crystal Mounting:** A single crystal of appropriate size is mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
- **Data Processing:** The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to improve the agreement between the observed and calculated diffraction data.

Logical Workflow for Crystal Structure Determination

The logical workflow for determining the crystal structure of a small molecule like **2-Bromo-5-(trifluoromethyl)aniline** is depicted in the following diagram.

General Workflow for Crystal Structure Determination



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages involved in the determination of a small molecule's crystal structure.

Conclusion

A detailed experimental guide and a comprehensive set of quantitative data for the crystal structure of **2-Bromo-5-(trifluoromethyl)aniline** are currently limited by the public availability of the primary research article associated with its crystallographic determination. Researchers requiring this specific information are encouraged to consult the Cambridge Structural Database directly for entry 1838794 to potentially access more detailed information. The general protocols and workflow provided herein offer a standard framework for approaching the crystal structure determination of this and similar compounds.

- To cite this document: BenchChem. [Crystal Structure of 2-Bromo-5-(trifluoromethyl)aniline: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1265768#crystal-structure-and-x-ray-diffraction-of-2-bromo-5-trifluoromethyl-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com